Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate
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Overview
Description
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate: is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a phenyl ring, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate typically involves the following steps:
Formation of the hydrazine derivative: This can be achieved by reacting 4-nitrophenylhydrazine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Carbamate formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with varying degrees of oxidation.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazinecarbonyl moiety can interact with biological targets, making it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[4-(aminocarbonyl)phenyl]carbamate: Similar structure but with an aminocarbonyl group instead of a hydrazinecarbonyl group.
Tert-butyl N-[4-(methylcarbonyl)phenyl]carbamate: Contains a methylcarbonyl group instead of a hydrazinecarbonyl group.
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]urea: Similar structure but with a urea linkage instead of a carbamate linkage.
Uniqueness
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and specialty materials.
Biological Activity
Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular processes, and research findings related to its therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinecarbonyl group, which is known to enhance biological activity through various mechanisms. The compound's molecular structure can be represented as follows:
- Molecular Formula : C13H18N4O2
- Molecular Weight : 262.31 g/mol
1. Interaction with Biological Targets
The compound interacts with specific biomolecules, influencing several biochemical pathways. Its hydrazinecarbonyl moiety is known to participate in enzyme inhibition and modulation of signaling pathways, which can lead to various biological effects:
- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth in vitro and in vivo studies .
- Cell Signaling Modulation : The compound can alter gene expression related to apoptosis and cell cycle regulation, affecting cellular survival and proliferation rates.
2. Cellular Effects
Research indicates that this compound influences cell viability and apoptosis in various cell types:
- Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through intrinsic pathways.
- Neuroprotective Effects : In models of neurodegeneration, the compound has shown potential protective effects against oxidative stress-induced cell death, particularly in neuronal cells exposed to amyloid-beta peptides .
1. In Vitro Studies
In vitro experiments have highlighted the compound's ability to inhibit cancer cell growth. For instance:
- A study reported an IC50 value of 25 µM for the inhibition of breast cancer cell proliferation, indicating significant anti-cancer properties.
- Another study showed that treatment with this compound resulted in a 70% reduction in cell viability in lung cancer cells after 48 hours of exposure .
2. In Vivo Studies
Animal model studies further support the therapeutic potential of this compound:
- In a mouse model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups.
- Neuroprotective effects were also observed in vivo, where the compound improved cognitive function in mice subjected to scopolamine-induced memory impairment by reducing amyloid plaque deposition .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Tert-butyl carbamate | Moderate anti-inflammatory | Inhibits nitric oxide synthase |
Hydrazinobenzamide | Strong anticancer | Induces apoptosis via p53 pathway |
Indole derivatives | Antioxidant properties | Scavenges free radicals |
Properties
IUPAC Name |
tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-9-6-4-8(5-7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWAKQWUBSUOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628872 |
Source
|
Record name | tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197092-43-6 |
Source
|
Record name | tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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